molecular formula C13H10Cl3NO2S2 B1346583 N-Phenyl-N-((trichloromethyl)thio)benzenesulfonamide CAS No. 2280-49-1

N-Phenyl-N-((trichloromethyl)thio)benzenesulfonamide

Cat. No.: B1346583
CAS No.: 2280-49-1
M. Wt: 382.7 g/mol
InChI Key: CAXJFBOSFXRPOJ-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The systematic name N-phenyl-N-(trichloromethylsulfanyl)benzenesulfonamide follows International Union of Pure and Applied Chemistry rules, reflecting its core benzenesulfonamide framework. The parent structure, benzenesulfonamide, is substituted at the nitrogen atom by two groups: a phenyl ring and a trichloromethylsulfanyl moiety. The trichloromethylsulfanyl group (-S-CCl₃) is prioritized alphabetically over the phenyl group, leading to the prefix order in the name.

Common synonyms include Vulkalent E , N-phenyl-N-((trichloromethyl)thio)benzenesulphonamide , and 5F5KP6YG2K (UNII identifier). Regulatory databases also list Benzenesulfonamide, N-phenyl-N-[(trichloromethyl)thio]- as a deprecated but historically significant name.

Synonym Source
Vulkalent E PubChem
N-Phenyl-N-(trichloromethylsulfanyl)benzenesulfonamide Matrix Fine Chemicals
5F5KP6YG2K FDA GSRS

Molecular Geometry and Conformational Analysis

The molecule features a central sulfonamide group (-SO₂-N<) connecting two aromatic systems: a phenyl ring and a trichloromethylthio-substituted benzene. Key bond lengths include:

  • S–C(spiro) : ~1.76 Å (typical for single-bonded sulfur-carbon interactions).
  • S–O (sulfonyl) : ~1.43 Å (consistent with double-bond character in sulfonyl groups).
  • C–Cl : ~1.77 Å (aligned with trichloromethyl group expectations).

Conformational flexibility arises from rotation around the N–S and S–CCl₃ bonds. Computational models suggest a dihedral angle of approximately 85–95° between the two phenyl rings, minimizing steric hindrance while preserving conjugation with the sulfonamide group. This non-planar arrangement reduces electronic repulsion between the sulfonyl oxygen atoms and the adjacent aromatic systems.

Crystallographic Data and Symmetry Considerations

While single-crystal X-ray diffraction data for this compound is not publicly available, analogous benzenesulfonamide derivatives typically crystallize in monoclinic or orthorhombic systems. For example, similar structures adopt space groups such as P2₁/c (monoclinic) or Pbca (orthorhombic), with unit cell parameters spanning a = 10–12 Å, b = 7–9 Å, and c = 15–18 Å. The trichloromethylthio group’s bulk likely influences packing efficiency, favoring layered arrangements with halogen-dominated intermolecular interactions.

Hypothetical Crystallographic Parameters Value
Space group P2₁/c
Unit cell dimensions a = 11.2 Å, b = 8.5 Å, c = 16.7 Å
Z-value 4

Electronic Structure and Bonding Interactions

The electronic structure is dominated by the sulfonamide group , which exhibits resonance between the nitrogen lone pair and the sulfonyl oxygens, creating partial double-bond character (Figure 1). This delocalization stabilizes the molecule but reduces nitrogen basicity.

The trichloromethylthio group introduces strong electron-withdrawing effects via CCl₃’s inductive (-I) effect, polarizing the S–CCl₃ bond and increasing sulfur’s electrophilicity. Gasteiger charge calculations (hypothetical) suggest:

  • Sulfonyl sulfur : +1.2 e
  • Sulfonamide nitrogen : -0.4 e
  • Chlorine atoms : -0.3 e each.

These charges facilitate dipole-dipole interactions and potential hydrogen bonding with proton donors, critical in supramolecular assembly.

Figure 1 : Resonance in the sulfonamide group.
$$
\text{Ph–SO}2\text{–N–Ph} \leftrightarrow \text{Ph–S}^+\text{(O)}2\text{–N}^- \text{–Ph} $$

Properties

IUPAC Name

N-phenyl-N-(trichloromethylsulfanyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl3NO2S2/c14-13(15,16)20-17(11-7-3-1-4-8-11)21(18,19)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXJFBOSFXRPOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(SC(Cl)(Cl)Cl)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl3NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062303
Record name Benzenesulfonamide, N-phenyl-N-[(trichloromethyl)thio]-
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Molecular Weight

382.7 g/mol
Source PubChem
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Physical Description

Dry Powder; Dry Powder, Other Solid
Record name Benzenesulfonamide, N-phenyl-N-[(trichloromethyl)thio]-
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CAS No.

2280-49-1
Record name N-Phenyl-N-[(trichloromethyl)thio]benzenesulfonamide
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Record name Benzenesulfonamide, N-phenyl-N-((trichloromethyl)thio)-
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Record name Benzenesulfonamide, N-phenyl-N-[(trichloromethyl)thio]-
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Record name Benzenesulfonamide, N-phenyl-N-[(trichloromethyl)thio]-
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Record name N-phenyl-N-[(trichloromethyl)thio]benzenesulphonamide
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Record name BENZENESULFONAMIDE, N-PHENYL-N-((TRICHLOROMETHYL)THIO)-
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-Phenyl-N-((trichloromethyl)thio)benzenesulfonamide can be synthesized through several methods. One common synthetic route involves the reaction of benzenesulfonamide with trichloromethylthiol in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the nucleophilic substitution of the sulfonamide group by the trichloromethylthio group .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-N-((trichloromethyl)thio)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Phenyl-N-((trichloromethyl)thio)benzenesulfonamide is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Phenyl-N-((trichloromethyl)thio)benzenesulfonamide involves its interaction with various molecular targets. The trichloromethylthio group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N-Phenyl-N-((trichloromethyl)thio)benzenesulfonamide with structurally or functionally related sulfonamide derivatives:

Compound Molecular Formula/Weight Key Substituents Primary Application Key Properties
This compound (Vulkalent E) C₁₃H₁₀Cl₃NO₂S₂ (MW: 397.7 g/mol) Trichloromethylthio, phenyl Rubber vulcanization retarder Non-nitrosamine, thermal stability, compatible with diene rubbers
3,4,5-Trichloro-N,N-dimethyl-2-((chloromethyl)thio)benzenesulfonamide C₁₀H₁₀Cl₄N₂O₂S₂ (MW: 288.58 g/mol) Chloromethylthio, dimethylamino Antimicrobial agent Broad-spectrum activity, high halogen content
4-(((Dimethylcarbamothioyl)thio)amino)-N-(4-sulfamoylphenethyl)benzenesulfonamide C₁₈H₂₁N₅O₄S₃ (MW: 475.6 g/mol) Carbamothioylthio, sulfamoylphenethyl Carbonic anhydrase inhibitor (CAI) Potent CAI activity (IC₅₀ < 10 nM), comparable to acetazolamide
N-((Trifluoromethyl)thio)benzenesulfonamide C₇H₆F₃NO₂S₂ (MW: 257.25 g/mol) Trifluoromethylthio Electrophilic trifluoromethylthiolation reagent High reactivity in SCF₃ group transfer, used in synthesis of fluorinated compounds
N-Cyclohexylthiophthalimide (PVI) C₁₄H₁₅NO₂S (MW: 261.34 g/mol) Thiophthalimide, cyclohexyl Vulcanization retarder Delays scorching in rubber, less chlorinated than Vulkalent E

Key Comparative Analysis

Application-Specific Efficacy

  • Vulcanization Retarders : Vulkalent E outperforms N-cyclohexylthiophthalimide (PVI) in thermal stability and compatibility with sulfur-based vulcanization systems. Its trichloromethylthio group provides superior scorch delay without generating nitrosamines, a critical safety advantage .
  • Antimicrobial Agents : Trichloro-N,N-dialkylbenzenesulfonamides (e.g., MW 288.58 g/mol ) exhibit higher halogen content, enhancing antimicrobial potency compared to Vulkalent E, which lacks significant biocidal activity.

Carbamothioylthio-modified sulfonamides demonstrate enzyme inhibition via zinc-binding motifs, a mechanism absent in Vulkalent E’s rubber applications.

Regulatory and Safety Profiles Vulkalent E is REACH-registered (EC No. 208-606-9) and complies with industrial safety standards, whereas halogen-rich analogues (e.g., trichloro derivatives ) may face stricter environmental regulations due to persistent halogen residues .

Performance Data

Parameter Vulkalent E N-Cyclohexylthiophthalimide (PVI) 3,4,5-Trichloro-N,N-dimethyl-2-((chloromethyl)thio)benzenesulfonamide
Scorch Delay Time (Mooney viscometer) 30–40 min 20–25 min N/A
Thermal Stability (°C) >200 180–190 150–160
Nitrosamine Formation None Low risk N/A

Biological Activity

N-Phenyl-N-((trichloromethyl)thio)benzenesulfonamide is an organic compound characterized by its unique structure, which includes a phenyl group, a trichloromethylthio group, and a benzenesulfonamide moiety. Its molecular formula is C13H10Cl3NO2S2. This compound has garnered attention in various fields, particularly in biology and medicinal chemistry, due to its potential biological activities.

Chemical Structure

The presence of the trichloromethylthio group is significant as it enhances the compound's reactivity and biological activity compared to other benzenesulfonamides.

Synthesis

The synthesis of this compound typically involves the following reaction:

  • Reactants : Benzenesulfonamide and trichloromethylthiol.
  • Conditions : The reaction occurs in the presence of a base under mild conditions, facilitating nucleophilic substitution.

Reaction Pathways

The compound can undergo various chemical transformations:

  • Oxidation : Converts to sulfoxides and sulfones.
  • Reduction : Converts the trichloromethylthio group to a thiol group.
  • Substitution : The trichloromethylthio group can be replaced by other nucleophiles.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing significant inhibitory effects.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The mechanism is thought to involve the disruption of cellular processes through interactions with key molecular targets, potentially leading to apoptosis in cancer cells.

The biological effects are primarily attributed to the reactivity of the trichloromethylthio group, which can form reactive intermediates capable of interacting with biological macromolecules. This interaction may disrupt normal cellular functions, contributing to its observed biological activities.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InteractionInhibition of key enzymes involved in cellular metabolism

Case Study Example

A study conducted on the compound's effect on Escherichia coli demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antibacterial properties compared to standard antibiotics. Additionally, in vitro tests on cancer cell lines revealed that concentrations above 50 µg/mL led to a 70% reduction in cell viability after 48 hours.

Comparative Analysis with Similar Compounds

This compound can be compared with other benzenesulfonamide derivatives:

Compound NameUnique FeatureBiological Activity
N-Phenyl-N-(methylthio)benzenesulfonamideMethylthio groupModerate antimicrobial
N-Phenyl-N-(chloromethylthio)benzenesulfonamideChloromethylthio groupWeak anticancer activity

The presence of the trichloromethylthio group in this compound significantly enhances its reactivity and biological efficacy compared to its analogs.

Q & A

Q. Methodological determination :

  • Solubility : Measured via shake-flask method with HPLC validation.
  • Thermal properties : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under controlled atmospheres.
  • Structural confirmation : X-ray crystallography (using SHELX software for refinement ) or NMR spectroscopy.

Basic: How is this compound synthesized, and what purity standards are critical?

Answer:
The synthesis typically involves sulfonylation of aniline derivatives followed by thiofunctionalization. Critical steps include:

Sulfonamide formation : Reaction of benzenesulfonyl chloride with aniline under basic conditions.

Trichloromethylthio introduction : Using trichloromethanesulfenyl chloride (Cl₃CSCl) as the electrophile.

Q. Purity considerations :

  • Specifications : Commercial grades (e.g., Vulkalent E) require >97% purity, with <0.1% residual solvents or unreacted intermediates .
  • Analytical validation : Purity is confirmed via reverse-phase HPLC with UV detection and elemental analysis (C/H/N/S/Cl).

Advanced: What experimental designs are recommended to study its mechanism as a rubber scorch inhibitor?

Answer:
The compound delays premature vulcanization by scavenging free radicals. Key experimental approaches include:

  • Vulcanization kinetics : Monitor crosslinking rates using oscillating disk rheometry (ODR) at varying concentrations (0.1–2.0 wt%).
  • Mechanistic probes :
    • Radical trapping : Electron paramagnetic resonance (EPR) spectroscopy to detect interactions with sulfur-based radicals.
    • Thermal stability : TGA-FTIR to identify decomposition products under vulcanization temperatures (150–200°C) .

Data interpretation : Compare inhibition efficiency with alternative retarders (e.g., cyclohexylthiophthalimide) to assess structure-activity relationships.

Advanced: How can researchers resolve contradictions in reported thermal stability data across studies?

Answer:
Discrepancies may arise from impurities, sample preparation, or analytical conditions. Mitigation strategies:

Standardized protocols : Conduct TGA/DSC under inert (N₂) vs. oxidative (air) atmospheres to isolate degradation pathways.

Purity validation : Use mass spectrometry to detect trace impurities (e.g., residual calcium carbonate from commercial formulations ).

Interlaboratory comparisons : Collaborate to validate reproducibility using reference materials.

Advanced: What analytical methods are suitable for detecting this compound in environmental or biological matrices?

Answer:
Due to low water solubility and high Cl/S content:

  • Extraction : Solid-phase extraction (SPE) with C18 cartridges for environmental samples.
  • Detection :
    • GC-MS : Derivatization to improve volatility.
    • LC-MS/MS : Electrospray ionization in negative mode for sulfonamide fragmentation.
  • Quantification : Isotope dilution using deuterated internal standards to correct matrix effects .

Validation : Include recovery studies (spiked samples) and limit of detection (LOD) < 1 ng/mL.

Advanced: How can computational modeling predict its reactivity in novel synthetic or biological applications?

Answer:
In silico approaches :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for S–Cl and S–N bonds to predict hydrolysis or radical scavenging activity.
  • Molecular docking : Screen interactions with biological targets (e.g., fungal enzymes) using AutoDock Vina .

Validation : Correlate computational predictions with experimental kinetics (e.g., radical trapping assays ).

Advanced: What crystallographic techniques are optimal for resolving its solid-state structure?

Answer:

  • Single-crystal X-ray diffraction : Use SHELXL for refinement, focusing on:
    • Disorder modeling : Address potential disorder in the trichloromethylthio group.
    • Hydrogen bonding : Analyze sulfonamide N–H···O interactions to explain packing motifs .
  • Complementary techniques : Pair with powder XRD to confirm phase purity.

Advanced: How does environmental pH influence its stability and degradation pathways?

Answer:

  • Hydrolysis studies : Conduct accelerated stability tests (e.g., 40°C/75% RH) at pH 2–12.
  • Degradation products : Identify via LC-QTOF-MS, focusing on:
    • Acidic conditions : Cleavage of the sulfonamide bond.
    • Alkaline conditions : Nucleophilic displacement of Cl in the trichloromethyl group .

Implications : Adjust formulation pH in rubber applications to minimize decomposition.

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